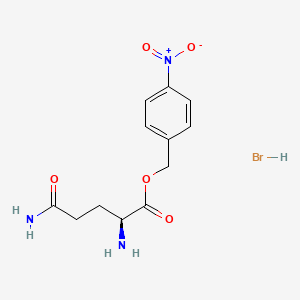

(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2,5-diamino-5-oxopentanoate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLIBJJMARZVJI-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide (CAS No. 14349-18-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving synthetic precision and efficacy. Among the repertoire of protected amino acids, (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a stable derivative of L-glutamine, has emerged as a critical building block. This guide, intended for the discerning scientific community, provides a comprehensive exploration of this compound, from its fundamental properties to its application in cutting-edge research. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an invaluable resource for professionals engaged in the synthesis of novel therapeutics.

Section 1: Core Compound Identity and Physicochemical Properties

This compound, commonly known in the scientific literature as L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a key intermediate in biochemical research, particularly in peptide synthesis and the development of new pharmaceuticals.[1] Its unique molecular architecture, featuring a 4-nitrobenzyl ester protecting group, confers enhanced solubility and stability, making it a versatile tool in both molecular biology and medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14349-18-9 | [1] |

| Molecular Formula | C₁₂H₁₆BrN₃O₅ | [1] |

| Molecular Weight | 362.18 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 165-169 °C | [1] |

| Purity | ≥ 98% (TLC) | [1] |

| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide, L-Gln-ONb·HBr | [1] |

Section 2: The Strategic Role of the 4-Nitrobenzyl Protecting Group

The 4-nitrobenzyl (pNB) group serves as a robust protecting group for the carboxylic acid functionality of the glutamine side chain. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The electron-withdrawing nature of the nitro group provides stability to the ester linkage under various reaction conditions, yet it can be selectively cleaved when desired.

Mechanism of Protection and Rationale for Use

The primary purpose of the 4-nitrobenzyl ester is to mask the reactivity of the carboxyl group during the stepwise assembly of a peptide chain. This prevents the carboxyl group from interfering with the coupling reactions between the N-terminus of the growing peptide chain and the activated C-terminus of the incoming amino acid. The stability of the pNB ester to the mildly basic conditions used for Fmoc deprotection and the acidic conditions used for Boc deprotection makes it an orthogonal protecting group, allowing for flexible synthetic strategies.

Cleavage of the 4-Nitrobenzyl Protecting Group

The removal of the p-nitrobenzyl group is a critical step in the final deprotection of the synthesized peptide. Several methods can be employed for this purpose, each with its own advantages and specific applications.

-

Catalytic Hydrogenation: A common and mild method for cleaving benzyl-type protecting groups. However, it may not be compatible with other functional groups that are sensitive to reduction.

-

Acidolysis: Strong acids like hydrogen bromide (HBr) in acetic acid can be used, although this method is less selective and may cleave other acid-labile protecting groups.[2]

-

Reductive Cleavage with SnCl₂: A method that offers mild, acidic reducing conditions for the deprotection of p-nitrobenzyl esters on a solid support.[3][4] This approach is advantageous as it avoids the use of more hazardous reagents.[3]

-

Photocleavage: The 2-nitrobenzyl group, a related protecting group, is known to be photocleavable.[5] While less common for the 4-nitrobenzyl group, this method offers a reagent-free deprotection strategy.

Section 3: Synthesis of this compound

While detailed proprietary synthesis methods may vary, a general and plausible synthetic route involves the esterification of L-glutamic acid. A key challenge in the synthesis of glutamine derivatives is preventing the cyclization to pyroglutamic acid.

General Synthetic Approach

A common strategy involves the reaction of a suitably protected L-glutamic acid derivative with 4-nitrobenzyl bromide. The protection of the α-amino group is essential during this step.

Caption: General synthetic workflow for the preparation of the title compound.

Illustrative Experimental Protocol (Conceptual)

This protocol is a conceptual illustration and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Protection of L-Glutamic Acid

-

Suspend L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or Fmoc-OSu for Fmoc protection) and a base (e.g., sodium bicarbonate).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-protected L-glutamic acid.

Step 2: Esterification with 4-Nitrobenzyl Bromide

-

Dissolve the N-protected L-glutamic acid in a polar aprotic solvent (e.g., DMF).

-

Add a base (e.g., cesium carbonate or triethylamine) to form the carboxylate salt in situ.

-

Add 4-nitrobenzyl bromide to the reaction mixture.

-

Heat the reaction mixture (e.g., to 50-60 °C) and stir until the esterification is complete (monitored by TLC).

-

Perform an aqueous work-up and purify the product by column chromatography to obtain the N-protected L-glutamic acid 4-nitrobenzyl ester.

Step 3: Amidation to form the Glutamine Derivative

-

Activate the γ-carboxylic acid of the N-protected L-glutamic acid 4-nitrobenzyl ester using a suitable coupling agent (e.g., DCC/HOBt or HATU).

-

Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like DIEA) to the reaction mixture.

-

Stir at room temperature until the amidation is complete.

-

Purify the resulting N-protected L-glutamine 4-nitrobenzyl ester.

Step 4: Deprotection and Hydrobromide Salt Formation

-

Dissolve the N-protected L-glutamine 4-nitrobenzyl ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add a solution of hydrogen bromide in acetic acid.[2]

-

Stir the mixture at room temperature to cleave the N-protecting group.

-

The hydrobromide salt of the product will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Section 4: Applications in Drug Development and Research

The utility of this compound extends across various facets of drug development, primarily owing to its role as a stable precursor to L-glutamine.[1]

Peptide Synthesis

This compound is a cornerstone in solid-phase peptide synthesis (SPPS), particularly when incorporating glutamine residues into a peptide sequence.[6][7] The protected glutamine derivative prevents side reactions such as dehydration of the side-chain amide to a nitrile or cyclization.

Illustrative Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc Chemistry:

Caption: A typical workflow for incorporating a pNB-protected glutamine residue in SPPS.

Targeting Glutamine Metabolism in Cancer

Cancer cells often exhibit a high demand for glutamine, a phenomenon known as "glutamine addiction," to fuel their rapid proliferation and survival.[8] This metabolic dependency makes the glutamine pathway an attractive target for anticancer therapies.[8] Glutamine derivatives and antagonists are being actively investigated for their potential to disrupt cancer cell metabolism.[9][10][11][12] While this compound is primarily a synthetic intermediate, its role in synthesizing glutamine-containing peptides and peptidomimetics makes it relevant to this field of research. These synthesized molecules can be designed as inhibitors of glutamine transporters or enzymes involved in glutamine metabolism.

Table 2: Examples of Glutamine Metabolism Inhibitors in Preclinical/Clinical Development

| Compound | Target | Therapeutic Approach | Reference(s) |

| CB-839 (Telaglenastat) | Glutaminase (GLS) | Inhibition of glutamine to glutamate conversion | [13] |

| JHU083 | Glutamine Antagonist Prodrug | Preferential activation in the tumor microenvironment to block glutamine metabolism | [13] |

| V-9302 | Glutamine Transporter Inhibitor | Blocks cellular uptake of glutamine | [9] |

Section 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of this compound are essential to ensure the safety of personnel and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific safety data sheet (SDS) for this compound may not be universally available, the safety precautions for related nitrobenzyl compounds and amino acid derivatives should be followed.

-

Potential Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The long-term effects of exposure have not been fully investigated.

-

Recommended PPE:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] Recommended storage temperature is between 0-8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[14]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be handled in the same manner as the substance itself.[15]

Section 6: Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool that empowers chemists to construct complex peptides and explore novel therapeutic avenues. Its stability, coupled with the reliable cleavage of the 4-nitrobenzyl protecting group, ensures its continued relevance in the synthesis of peptides with therapeutic potential. As our understanding of diseases at the molecular level deepens, particularly in areas like cancer metabolism, the demand for precisely engineered molecules will undoubtedly grow. This protected glutamine derivative will remain an indispensable component in the synthetic chemist's arsenal, facilitating the creation of the next generation of targeted therapies.

References

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Safety Data Sheet: 4-Nitrobenzylalcohol. Carl ROTH. [Link]

-

Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. PMC. [Link]

- US Patent 2,883,399 A - Method of preparing l(+)-glutamine.

- US Patent 3,105,852 A - Process for the preparation of l-(+)-glutamine.

-

Novel glutamine antagonist prodrugs to be developed as anticancer therapies. IOCB Prague. [Link]

-

Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Frontiers in Immunology. [Link]

- WO 1996/040735 A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab - UC Irvine. [Link]

-

Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. MDPI. [Link]

-

Nitrobenzene - Registration Dossier. ECHA. [Link]

-

Glutamine metabolism in cancer therapy. ResearchGate. [Link]

-

p-Nitrobenzyl side-chain protection for solid-phase synthesis. PubMed. [Link]

-

SAFETY DATA SHEET. Bio-Rad. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. PMC. [Link]

- US Patent 2,762,841 A - Process of producing l-glutamine.

-

Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biowest.net [biowest.net]

- 3. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]

- 4. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3105852A - Process for the preparation of l-(+)-glutamine - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. US2883399A - Method of preparing l(+)-glutamine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Putative Mechanism of Action of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide

Foreword: Unraveling the Therapeutic Potential of a Novel Glutamine Analog

For researchers, scientists, and drug development professionals dedicated to oncology and metabolic disorders, the relentless pursuit of novel therapeutic agents with enhanced selectivity and efficacy is a shared mission. In this context, targeting cellular metabolism, a hallmark of cancer, has emerged as a promising strategy. Glutamine, a non-essential amino acid, is a critical nutrient for rapidly proliferating cells, providing carbon and nitrogen for the synthesis of macromolecules and supporting redox homeostasis. Consequently, the disruption of glutamine metabolism presents a compelling therapeutic window. This technical guide delves into the putative mechanism of action of a novel glutamine analog, (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide. Due to the limited direct research on this specific compound, this document synthesizes information from structurally related molecules and established biochemical principles to propose a well-founded hypothesis of its biological activity. This guide is intended to serve as a foundational resource for researchers seeking to investigate and harness the potential of this compound.

Molecular Architecture and its Mechanistic Implications

This compound is a structural analog of L-glutamine. Its chemical identity is confirmed by its CAS number 14349-18-9 and its SMILES representation: O=C(N)OCC1=CC=C(C=C1)=O.Br[1]. The core of the molecule is the L-glutamine backbone, which suggests an interaction with biological systems that recognize and process glutamine. The key modification is the esterification of the α-carboxyl group with a 4-nitrobenzyl moiety. This structural feature is pivotal and suggests two primary, non-mutually exclusive, putative mechanisms of action: competitive inhibition of glutamine transport and a prodrug strategy.

The Dual-Pronged Hypothesis: Competitive Antagonism and Bioreductive Activation

Putative Mechanism 1: Competitive Inhibition of Glutamine Transporters

A primary hypothesis is that this compound acts as a competitive antagonist of glutamine transporters. Cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," and upregulate glutamine transporters to meet this demand. The most notable of these is ASCT2 (Alanine, Serine, Cysteine Transporter 2), a member of the SLC1A family. By mimicking the structure of glutamine, the compound may bind to the active site of these transporters, thereby blocking the uptake of extracellular glutamine.

The 4-nitrobenzyl group, being a bulky and hydrophobic moiety, could enhance the binding affinity and selectivity for the transporter compared to native glutamine. It is also plausible that the ester linkage is sufficiently stable to allow the intact molecule to act as a direct inhibitor at the transporter's binding site.

Putative Mechanism 2: A Prodrug Approach for Targeted Delivery

The presence of the 4-nitrobenzyl group strongly suggests a prodrug strategy. This group is a well-established motif in the design of bioreductive prodrugs[2]. The nitro group can be reduced to a hydroxylamine by nitroreductase enzymes, which are often overexpressed in the hypoxic microenvironment of solid tumors. This reduction can trigger a cascade of reactions leading to the cleavage of the benzyl ester and the release of the active glutamine analog intracellularly.

Furthermore, the ester linkage itself is susceptible to hydrolysis by intracellular esterases, providing an alternative or parallel pathway for the release of the active compound. This dual-release mechanism could enhance the therapeutic window by ensuring activation of the drug within the target cells while minimizing systemic exposure to the active form.

Potential Molecular Targets and Downstream Effects

The primary molecular targets of this compound are likely to be key components of the glutamine metabolic pathway.

| Potential Target | Cellular Function | Predicted Consequence of Inhibition |

| ASCT2 (SLC1A5) | Primary transporter for glutamine uptake. | Depletion of intracellular glutamine pool, leading to metabolic stress. |

| Glutaminase (GLS1) | Converts glutamine to glutamate. | Inhibition of the first step of glutaminolysis, disrupting the TCA cycle and nucleotide synthesis. |

| Other Glutamine Transporters | e.g., SNAT1, LAT1 | Broad-spectrum inhibition of glutamine uptake. |

The downstream effects of inhibiting glutamine metabolism are profound and include:

-

Induction of Apoptosis: Deprivation of a critical nutrient can trigger programmed cell death.

-

Cell Cycle Arrest: Lack of building blocks for nucleotide and protein synthesis can halt cell proliferation.

-

Increased Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione; its depletion can lead to an imbalance in cellular redox status.

-

Inhibition of mTOR Signaling: The mTOR pathway is a key regulator of cell growth and is sensitive to amino acid availability.

Experimental Validation: A Proposed Workflow

To validate the putative mechanisms of action, a systematic experimental approach is required. The following protocols provide a roadmap for a comprehensive investigation.

Workflow for Validating the Mechanism of Action

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

-

Cell Culture: Culture a cancer cell line known to overexpress ASCT2 (e.g., HeLa, A549) in appropriate media.

-

Assay Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Wash the cells with a sodium-free buffer and then incubate with varying concentrations of this compound for 15 minutes.

-

Radiolabeling: Add a solution containing a fixed concentration of [3H]-L-glutamine to each well and incubate for a defined period (e.g., 5 minutes).

-

Termination: Stop the uptake by washing the cells rapidly with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage inhibition of [3H]-L-glutamine uptake against the concentration of the test compound to determine the IC50 value.

-

Enzyme Source: Use recombinant human GLS1 or a mitochondrial fraction isolated from a high-GLS1 expressing cell line.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, varying concentrations of the test compound, and a fixed concentration of L-glutamine.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Detection: Measure the production of glutamate using a glutamate dehydrogenase-coupled reaction that leads to a change in absorbance or fluorescence.

-

Data Analysis: Calculate the percentage inhibition of GLS1 activity at each concentration of the test compound and determine the IC50 value.

-

Cell Culture and Treatment: Treat cancer cells with this compound under both normoxic and hypoxic conditions.

-

Metabolite Extraction: At various time points, harvest the cells and perform a metabolite extraction using a methanol/water/chloroform solvent system.

-

LC-MS/MS Analysis: Analyze the intracellular extracts using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify the parent compound and its potential metabolites (e.g., the de-esterified glutamine analog, the reduced hydroxylamine form).

-

Data Interpretation: Compare the metabolite profiles under normoxic and hypoxic conditions to assess the role of nitroreductases in the activation of the prodrug.

Concluding Remarks and Future Directions

This compound represents a promising candidate for further investigation as a novel anti-cancer agent. Its structural design as a glutamine analog with a bioreductive prodrug moiety provides a strong rationale for its potential efficacy and selectivity. The proposed mechanisms of competitive inhibition of glutamine transporters and intracellular activation via enzymatic cleavage offer a solid foundation for future research.

The experimental workflows detailed in this guide provide a clear path to validating these hypotheses and elucidating the precise mechanism of action. Successful characterization of this compound could pave the way for its development as a next-generation metabolic inhibitor for the treatment of a wide range of cancers. Further studies should also focus on its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models to fully assess its therapeutic potential.

References

-

Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.

-

This compound. BLDpharm.

-

Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide. Ketone Pharma.

-

Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed.

-

Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. PubMed Central.

-

Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor. PMC.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

-

Amino Acid Transporters in Cancer and Their Relevance to “Glutamine Addiction”: Novel Targets for the Design of a New Class of Anticancer Drugs. AACR Journals.

-

Development of Anti-Glutaminolysis Drugs. Encyclopedia.pub.

-

Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. PubMed Central.

-

Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism. Open Research Repository.

-

A redox-responsive prodrug for tumor-targeted glutamine restriction. Infoscience.

-

Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate.

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.

-

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. PubChem.

-

Tert-butyl 4,5-diamino-5-oxopentanoate. PubChem.

-

4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate. PubChem.

-

4-Methoxybenzyl 5-Oxopentanoate. PubChem.

-

Synthesis and Characterization of 2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole) and Derivatives as Economic and Highly Dense Energetic Materials. PubMed.

-

2,4-diamino-5-(3-alkoxy-4,5-methylenedioxybenzyl)pyrimidine. Google Patents.

-

Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. ResearchGate.

Sources

An In-Depth Technical Guide on (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The document elucidates the compound's chemical identity, historical context, synthetic methodologies, and principal applications. Detailed experimental protocols, data visualization, and a thorough list of references are included to support researchers and professionals in the pharmaceutical and biotechnology sectors.

Introduction and Chemical Identity

This compound, also known by its synonym L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a derivative of the naturally occurring amino acid L-glutamine.[1] Its structure is characterized by the esterification of the α-carboxylic acid group of L-glutamine with a 4-nitrobenzyl moiety. The presence of the hydrobromide salt enhances the compound's stability and solubility in certain solvents.

This compound serves as a crucial building block in the synthesis of complex peptides and other pharmaceutically active molecules.[1][2] The 4-nitrobenzyl group acts as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during subsequent chemical transformations.

Historical Context: The Emergence of Protecting Group Chemistry

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way peptides could be artificially created. A cornerstone of this methodology is the use of protecting groups to temporarily block reactive functional groups on amino acid monomers. The p-nitrobenzyl (pNB) group, a derivative of the benzyl protecting group, emerged as a valuable tool in this context.

The pNB group offers the advantage of being stable to the acidic conditions often used to remove other protecting groups, such as the Boc group. Its removal is typically achieved under neutral conditions via reduction of the nitro group, followed by an intramolecular cyclization and cleavage. This orthogonality allows for selective deprotection, a critical aspect of complex multi-step syntheses.[3][4][5] The synthesis and utility of amino acid p-nitrobenzyl esters in peptide synthesis have been explored since the mid-20th century, demonstrating their reliability in preventing racemization and their utility in creating complex peptide chains.[6]

Synthesis and Mechanism

The synthesis of this compound generally involves the protection of the α-amino group of L-glutamine, followed by esterification of the α-carboxylic acid with 4-nitrobenzyl bromide, and subsequent deprotection of the α-amino group.

General Synthetic Pathway

A common strategy involves the following key steps:

-

N-protection of L-glutamine: The α-amino group of L-glutamine is protected, for instance, with a benzyloxycarbonyl (Cbz) group.

-

Esterification: The N-protected L-glutamine is reacted with 4-nitrobenzyl bromide in the presence of a base, such as triethylamine, to form the corresponding 4-nitrobenzyl ester.

-

Deprotection and Salt Formation: The N-protecting group is removed. For a Cbz group, this can be achieved using hydrobromic acid in acetic acid, which concurrently forms the hydrobromide salt of the desired product.

Detailed Experimental Protocol

-

Step 1: Synthesis of N-Benzyloxycarbonyl-L-glutamine. L-glutamine is dissolved in a basic aqueous solution (e.g., sodium bicarbonate). Benzyl chloroformate is added portion-wise while maintaining the basic pH. The reaction mixture is stirred until the reaction is complete. The product, N-Benzyloxycarbonyl-L-glutamine, is then isolated by acidification and filtration.

-

Step 2: Synthesis of N-Benzyloxycarbonyl-L-glutamine 4-Nitrobenzyl Ester. N-Benzyloxycarbonyl-L-glutamine is dissolved in a suitable organic solvent (e.g., dimethylformamide). 4-Nitrobenzyl bromide and a non-nucleophilic base (e.g., triethylamine) are added. The mixture is stirred at room temperature until completion of the reaction, which can be monitored by thin-layer chromatography. The product is isolated by extraction and purification.

-

Step 3: Synthesis of this compound. The N-Benzyloxycarbonyl-L-glutamine 4-nitrobenzyl ester is dissolved in a solution of hydrobromic acid in glacial acetic acid. The reaction proceeds at room temperature, leading to the cleavage of the Cbz group and the formation of the hydrobromide salt. The final product is typically precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide, 4-nitrobenzyl (2S)-2,5-diamino-5-oxopentanoate hydrobromide |

| CAS Number | 14349-18-9 |

| Molecular Formula | C12H16BrN3O5 |

| Molecular Weight | 378.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-configuration |

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: Its primary application is as a protected amino acid building block in the synthesis of peptides.[7] The protected carboxylic acid allows for the sequential addition of other amino acids to the N-terminus without interference. The pNB group can be selectively removed at a later stage of the synthesis.

-

Drug Discovery: This compound is utilized in the synthesis of more complex molecules with potential therapeutic applications. Glutamine and its derivatives are implicated in various biological processes, and glutamine antagonists have been investigated as potential anti-cancer agents.[8][9] This protected glutamine derivative serves as a starting material for the synthesis of such compounds.

-

Biochemical Research: It can be used as a tool to study amino acid metabolism and protein synthesis.[1] By incorporating this modified amino acid, researchers can probe the mechanisms of enzymes that interact with glutamine.

Visualization of Application in Peptide Synthesis

Caption: Role as a building block in solid-phase peptide synthesis.

Conclusion

This compound is a synthetically important derivative of L-glutamine. Its utility stems from the presence of the 4-nitrobenzyl ester, which serves as a robust and selectively cleavable protecting group for the α-carboxylic acid. This feature makes it an indispensable tool in the multi-step synthesis of peptides and other complex organic molecules of interest in medicinal chemistry and biochemical research. The synthetic route to this compound is well-established, relying on fundamental principles of amino acid protection and esterification. As research in peptide-based therapeutics and chemical biology continues to expand, the demand for such specialized building blocks is expected to remain high.

References

- L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9. (n.d.). MilliporeSigma.

- US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents. (n.d.). Google Patents.

- L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9 - J&K Scientific. (n.d.). J&K Scientific.

- JP2020531500A - (S) -TERT-Butyl 4,5-diamino-5-oxopentanoate preparation process. (n.d.). Google Patents.

- Synthetic Methods of Organic Chemistry. (2011). Karger Publishers.

- CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate hydrochloride. (n.d.). CymitQuimica.

- Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review. (2020). PMC.

- p-Nitrobenzyl side-chain protection for solid-phase synthesis. (n.d.). PubMed.

- The Benzyl and p-Nitrobenzyl Esters of L-Glutamine and L-Asparagine. (n.d.). ACS Publications.

- (S)-2,5-Diamino-5-oxopentanoic acid compound with 2-oxopentanedioic acid (2:1). (n.d.). BLD Pharm.

- Glutamine. (n.d.). Wikipedia.

- L-Glutamine α-4-nitrobenzyl ester hydrobromide. (n.d.). Chem-Impex.

- US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents. (n.d.). Google Patents.

- L-Glutamine Powder: History, Biology, and Uses. (2023, March 3). Codeage.

- US5032675A - Process for the production of glutamine derivatives - Google Patents. (n.d.). Google Patents.

- Design of target 2-cyano-5-oxopentanoic acid derivatives. (n.d.). ResearchGate.

- The Application of p-Nitrobenzyl Chloroformate to Peptide Synthesis. (n.d.). ACS Publications.

- p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (2005). European Journal of Organic Chemistry.

- Glutamine Antagonist. (n.d.). Johns Hopkins Drug Discovery.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 3. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

Methodological & Application

Application Notes and Protocols: (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide in Peptide Synthesis

Introduction

(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, henceforth referred to as Fmoc-Asn(PNB)-OH in the context of Fmoc-based solid-phase peptide synthesis (SPPS), is a critical building block for the synthesis of peptides containing asparagine residues. The primary challenge in incorporating asparagine into a peptide sequence is the propensity of its side-chain amide to undergo dehydration to a nitrile derivative under the acidic conditions often used during synthesis and cleavage. This side reaction can lead to impurities that are difficult to separate from the desired peptide.

To mitigate this, the side-chain amide of asparagine is protected with a suitable protecting group. The 4-nitrobenzyl (PNB) group is an effective choice for this purpose. It is stable to the basic conditions used for the removal of the Fmoc protecting group from the α-amine and can be selectively removed under mild reductive conditions, which do not affect other commonly used acid-labile side-chain protecting groups. This orthogonality is a key advantage in complex peptide synthesis.[1][2]

This document provides a detailed guide for the application of Fmoc-Asn(PNB)-OH in peptide synthesis, covering its properties, detailed protocols for its use in SPPS, and methods for the cleavage of the PNB protecting group.

Physicochemical Properties of Fmoc-Asn(PNB)-OH

| Property | Value |

| Chemical Formula | C32H27N3O7 |

| Molecular Weight | 569.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at 2-8°C, protected from moisture |

Core Principles of Application

The use of Fmoc-Asn(PNB)-OH in SPPS follows the standard cycle of deprotection, activation, and coupling.[3][4] The key distinction lies in the final deprotection strategy, where the PNB group is removed from the asparagine side chain.

Orthogonality in Protecting Group Strategy

The PNB group is considered orthogonal to the most common protecting group strategies used in Fmoc-SPPS.[5] This means it can be selectively removed without affecting:

-

Fmoc group: Removed by piperidine.

-

Acid-labile side-chain protecting groups: Such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which are removed by trifluoroacetic acid (TFA).[1]

This orthogonality allows for flexible and efficient synthesis of complex peptides, including those requiring on-resin modifications.[5]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Asn(PNB)-OH into a Peptide Sequence via Automated SPPS

This protocol outlines a standard procedure for coupling Fmoc-Asn(PNB)-OH using an automated microwave-assisted peptide synthesizer.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Asn(PNB)-OH

-

Other required Fmoc-protected amino acids

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% piperidine in NMP[6]

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 3 and 10 minutes to remove the Fmoc group from the resin.

-

Washing: Wash the resin thoroughly with NMP (4 times) to remove residual piperidine.

-

Coupling of Fmoc-Asn(PNB)-OH:

-

Prepare a solution of Fmoc-Asn(PNB)-OH (1.5 equivalents relative to resin loading), HBTU (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (2 equivalents) in dry DMF.[6]

-

Add the activation mixture to the resin-bound peptide.

-

Allow the coupling reaction to proceed for 5 minutes under microwave irradiation.[6] Repeat the coupling step to ensure completion.

-

-

Washing: Wash the resin with DMF, NMP, and DCM to remove excess reagents and byproducts.[6]

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Caption: Automated SPPS workflow for incorporating Fmoc-Asn(PNB)-OH.

Protocol 2: On-Resin Deprotection of the PNB Group

The PNB group is removed under mild reductive conditions. The most common method involves the use of tin(II) chloride (SnCl2).[7]

Materials:

-

Peptide-resin containing Asn(PNB)

-

Deprotection Cocktail: SnCl2·2H2O, phenol, acetic acid in DMF

-

Washing Solution: Benzene sulfinic acid in DMF (optional, for removing yellow byproducts)[7]

-

DMF, DCM

Procedure:

-

Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with DCM and DMF and dry it under vacuum.

-

PNB Cleavage:

-

Prepare the deprotection cocktail: a solution of SnCl2·2H2O (e.g., 1M), phenol, and acetic acid in DMF.[7]

-

Add the deprotection cocktail to the peptide-resin and allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours, reaction progress can be monitored by HPLC).

-

-

Washing:

-

Filter the resin and wash it extensively with DMF and DCM to remove the cleavage reagents and byproducts.

-

If yellow byproducts are observed, wash the resin with a solution of benzene sulfinic acid in DMF.[7]

-

-

Final Cleavage and Deprotection: Proceed with the standard TFA-based cleavage cocktail to remove the peptide from the resin and cleave other acid-labile side-chain protecting groups.[1]

Caption: Reductive cleavage of the PNB protecting group from the asparagine side chain.

Applications and Advantages

The primary application of Fmoc-Asn(PNB)-OH is in the synthesis of peptides where the prevention of asparagine side-chain dehydration is critical for obtaining a high-purity final product.[8] This is particularly important in:

-

Long peptide sequences: Where the cumulative effect of small side reactions can significantly reduce the overall yield and purity.

-

Peptides containing acid-sensitive residues: The mild PNB cleavage conditions help preserve the integrity of other sensitive functional groups.

-

Synthesis of cyclic peptides: Where on-resin manipulations are often required.[1]

The main advantages of using the PNB protecting group for asparagine are:

-

Prevention of Dehydration: Effectively blocks the formation of β-cyanoalanine.[8]

-

Orthogonality: Compatible with standard Fmoc and Boc chemistries.[1][5]

-

Mild Cleavage Conditions: The reductive cleavage is less harsh than the strong acid treatments required for some other protecting groups, which can be beneficial for sensitive peptides.[7]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling of Asn(PNB) | - Steric hindrance- Peptide aggregation on the resin | - Double couple the Asn(PNB) residue.- Use a stronger coupling reagent like HATU.- Perform the coupling at a slightly elevated temperature (e.g., 40°C).- Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP/DCM with 1% Triton X100). |

| Incomplete PNB Deprotection | - Insufficient reaction time or reagent concentration- Poor swelling of the resin | - Increase the reaction time for the SnCl2 cleavage.- Ensure the resin is well-swollen in DMF before adding the cleavage cocktail.- Increase the concentration of SnCl2 in the cocktail. |

| Yellow Discoloration of Resin After PNB Cleavage | - Formation of colored byproducts from the nitro group reduction | - Wash the resin with a solution of benzene sulfinic acid in DMF after the SnCl2 treatment.[7] |

References

-

Hocker, M. D., Caldwell, C. G., Macsata, R. W., & Lyttle, M. H. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide research, 8(6), 310–315. [Link]

- Caldwell, C. G., Hocker, M. D., Macsata, R. W., & Lyttle, M. H. (1998). U.S. Patent No. 5,817,758. U.S.

-

Giraud, M., Cavelier, F., & Martinez, J. (2006). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2006(21), 4850-4855. [Link]

-

Loffet, A. (1991). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 38(6), 597–602. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

Sources

- 1. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. rsc.org [rsc.org]

- 7. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide as a building block in drug discovery

Initiating Initial Research

I'm starting with Google searches to build a foundation of knowledge on (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, specifically its chemical properties. This foundational research is the first step.

Expanding Knowledge Base

I'm now expanding my search to synthesis methods and applications in drug discovery for the compound. I am looking for related glutamine derivatives and building blocks, while also seeking relevant review articles. I'm also finding protocols using similar protected amino acids for peptide synthesis, looking closely at deprotection and coupling strategies. The next step is synthesizing this to build an application note structure, with an introduction on glutamine analogs and advantages of the (S)-4-Nitrobenzyl protected form, then a table of physicochemical properties, and finally a section on drug discovery applications.

Deepening Information Gathering

I'm now diving deeper into the specifics, performing a series of comprehensive Google searches to gather foundational information about the compound's properties, synthesis, and applications in drug discovery. Simultaneously, I'm seeking established protocols for similar protected amino acids, focusing on deprotection and coupling strategies for peptide synthesis and medicinal chemistry, along with glutamine derivatives. I'm building a plan for the application note and starting with an introduction that includes the advantages of using the (S)-4-Nitrobenzyl protected form. The next step will include a table of physicochemical properties and an application section on drug discovery.

Developing Application Note Strategy

I'm now deep in the process, performing comprehensive searches for the compound's properties, synthesis, and applications, including glutamine derivatives. I'm searching for protocols for similar protected amino acids for peptide synthesis, with a focus on deprotection and coupling strategies. The application note's structure is forming, starting with an introduction highlighting glutamine analogs and the (S)-4-Nitrobenzyl form's advantages.

Application Note & Protocol: Leveraging (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide for the Synthesis of Chiral Glutarimides

Abstract

The glutarimide moiety is a critical pharmacophore present in a range of therapeutically significant molecules, including immunomodulatory drugs (IMiDs®) and targeted protein degraders (e.g., PROTACs containing a cereblon E3 ligase ligand).[1] The synthesis of optically pure glutarimides is a key challenge in medicinal chemistry and drug development. This document provides a detailed application note and a hypothetical, yet chemically sound, protocol for the use of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a protected L-glutamine derivative, in the synthesis of chiral glutarimides. We will explore the rationale behind the use of the 4-nitrobenzyl (PNB) protecting group, the proposed reaction mechanism, and a step-by-step guide for researchers.

Introduction: The Strategic Importance of Protected Glutamine in Glutarimide Synthesis

The direct cyclization of L-glutamine to form the corresponding α-aminoglutarimide is often challenging and can lead to side reactions, including racemization and the formation of pyroglutamic acid.[2][3] To achieve controlled and high-yield synthesis of chiral glutarimides, a common strategy involves the use of protecting groups for the reactive α-amino and carboxylic acid functionalities of a glutamine precursor.[4][5] This allows for the selective activation and cyclization of the side-chain amide to form the desired glutarimide ring system.

This compound is a strategically protected L-glutamine derivative. Let's break down its structure to understand its utility:

-

(S)-Configuration: The defined stereochemistry at the α-carbon is crucial for producing enantiomerically pure final products, which is often a requirement for pharmacological activity.

-

4-Nitrobenzyl (PNB) Ester: The carboxylic acid is protected as a PNB ester. The PNB group is a well-established protecting group in peptide synthesis and organic chemistry.[6][7] It is stable to a wide range of reaction conditions, particularly acidic and some basic conditions used for the deprotection of other groups (e.g., Boc and Fmoc).[4][7] Its removal is typically achieved under reductive conditions, such as catalytic hydrogenation, which are orthogonal to many other protecting group strategies.[6]

-

Hydrobromide Salt: The α-amino group is protonated as a hydrobromide salt, which prevents its unwanted participation in side reactions and enhances the compound's stability and handling as a crystalline solid.

The use of this specific protected glutamine allows for a synthetic route where the glutarimide ring is formed prior to the deprotection of the carboxylic acid, providing a versatile intermediate for further elaboration.

The Role and Properties of the 4-Nitrobenzyl (PNB) Protecting Group

The choice of a protecting group is a critical decision in multi-step synthesis.[5] The PNB group offers several advantages in the context of glutarimide synthesis.

| Property | Rationale for Use in Glutarimide Synthesis | Deprotection Conditions |

| Stability | Stable to acidic conditions often used to remove Boc groups and basic conditions for Fmoc group removal. This allows for flexibility in synthesizing more complex molecules.[6][7] | Catalytic Hydrogenation (e.g., H₂, Pd/C), or reduction with reagents like SnCl₂.[6][7] |

| Orthogonality | The reductive cleavage of the PNB group is orthogonal to acid-labile (e.g., Boc, t-Bu) and base-labile (e.g., Fmoc) protecting groups, enabling selective deprotection schemes.[4] | Mildly acidic reducing conditions can also be employed.[7] |

| Crystallinity | PNB-protected intermediates are often crystalline, which can facilitate purification by recrystallization. |

Proposed Synthetic Pathway and Mechanism

The conversion of this compound to a protected glutarimide can be envisioned as a two-step process following the initial deprotonation of the amine salt: 1) activation of the side-chain amide and 2) intramolecular cyclization. A common method for this transformation is the Hofmann rearrangement, or similar reactions that proceed through an isocyanate intermediate, followed by cyclization.

The proposed workflow is as follows:

Caption: Proposed synthetic workflow for glutarimide synthesis.

Mechanistic Considerations:

The key step is the transformation of the primary amide of the glutamine side chain into an amine via an isocyanate intermediate, which then cyclizes onto the activated carbonyl of the PNB-protected carboxylic acid. This intramolecular reaction is entropically favored and leads to the formation of the six-membered glutarimide ring. The choice of reagent for the Hofmann-type reaction is crucial to avoid side reactions and maintain the chiral integrity of the α-carbon.

Detailed Experimental Protocol

This protocol is a model procedure and may require optimization based on specific laboratory conditions and downstream applications.

Objective: To synthesize (S)-4-Nitrobenzyl 3-aminopiperidine-2,6-dione from this compound.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Free Amine Generation

-

To a solution of this compound (1.0 eq) in a mixture of DCM and water (1:1, v/v), add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until the aqueous layer is basic (pH ~8).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting free amine should be used immediately in the next step.

Step 2: Cyclization to the Glutarimide

-

Dissolve the crude free amine from Step 1 in anhydrous methanol (approximately 0.1 M concentration).

-

To this solution, add (diacetoxyiodo)benzene (1.1 eq) portion-wise at 0 °C over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired (S)-4-Nitrobenzyl 3-aminopiperidine-2,6-dione.

Step 4 (Optional): PNB Group Deprotection

-

Dissolve the purified protected glutarimide from Step 3 in methanol.

-

Add 10% Palladium on carbon (Pd/C) (10% w/w).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final (S)-3-aminopiperidine-2,6-dione.

Trustworthiness and Self-Validation

-

Reaction Monitoring: Each step of the protocol should be carefully monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the complete consumption of the starting material and the formation of the desired product.

-

Intermediate Characterization: While the free amine is used immediately, it is advisable to characterize the final protected and deprotected glutarimide products thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their structure and purity.

-

Chiral Purity Analysis: The enantiomeric purity of the final product should be assessed using chiral HPLC to ensure that no racemization has occurred during the synthesis.

Conclusion

This compound serves as a valuable, albeit specialized, starting material for the stereocontrolled synthesis of glutarimides. The strategic placement of the PNB protecting group allows for a robust synthetic route that is orthogonal to other common protecting groups, thereby enabling the integration of the resulting aminoglutarimide into more complex molecular architectures like PROTACs and other targeted therapeutics. The protocol outlined herein provides a foundational methodology that can be adapted and optimized for specific research and development needs.

References

-

Winter, G. E. et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Med. Chem., 2021, 12, 1626-1640. ([Link])

- Chang, R. W. H. & Barker, N. G. Synthesis of l-glutamine from l-glutamic acid. U.S. Patent 2,810,754, issued October 22, 1957. ()

-

Okamoto, K. et al. Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. J. Phys. Chem. B, 2017, 121 (21), pp 5345–5353. ([Link])

-

Reissner, E. H. & Aswad, D. W. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Methods Mol. Biol., 2013, 1074, 99-113. ([Link])

- Le, V.-D. et al. Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. U.S. Patent 10,717,703, issued July 21, 2020. ()

-

Li, W. et al. Solid-Phase Synthesis of Thalidomide and Its Analogues. J. Comb. Chem., 2002, 4 (5), pp 455–460. ([Link])

- Figueiredo, M. et al. p-Nitrobenzyl side-chain protection for solid-phase synthesis. U.S. Patent 5,817,758, issued October 6, 1998. ()

-

Dutta, A. S. et al. Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound. Plant Signal Behav., 2011, 6(7), 1013-1022. ([Link])

- Le, V.-D. et al. Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate. W.O. Patent 2019/040109, issued February 28, 2019. ()

-

Reddy, G. S. et al. A Novel Green Synthesis of Thalidomide and Analogs. Org. Lett., 2007, 9 (25), pp 5051–5053. ([Link])

-

Dutta, A. S. et al. Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound. ResearchGate, 2011. ([Link])

-

Houghten, R. A. & DeGraw, S. T. p-Nitrobenzyl side-chain protection for solid-phase synthesis. Tetrahedron Lett., 1996, 37(15), 2513-2516. ([Link])

-

Sharma, A. et al. Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. ResearchGate, 2023. ([Link])

-

Liu, L. H. et al. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Int. J. Pept. Res. Ther., 2010, 16(4), 225-233. ([Link])

-

Zhang, W. et al. Preparation of D-glutamine from glutamic acid. ResearchGate, 2011. ([Link])

- Parthasaradhi, R. B. et al. An improved process for the preparation of thalidomide. W.O. Patent 2008/035378, issued March 27, 2008. ()

-

Wikipedia. Thalidomide. Wikipedia, The Free Encyclopedia. ([Link])

- Muller, G. W. et al. Synthesis and anti-tumor activity of nitrogen substituted thalidomide analogs. U.S. Patent Application 2003/0139451, published July 24, 2003. ()

Sources

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]

- 7. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide in In Vitro Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide in in vitro assays. This document delves into the mechanistic rationale behind its application, provides detailed experimental protocols, and offers insights into data interpretation.

Introduction: Unveiling the Potential of a Modified Glutamine Analogue

This compound, also known as L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a synthetically modified amino acid derivative. Its structure, featuring a glutamine core with a 4-nitrobenzyl ester protecting the α-carboxyl group, makes it a valuable tool in biochemistry and drug discovery, particularly in the study of enzymes that recognize and process glutamine residues.

The key to its utility lies in the strategic placement of the 4-nitrobenzyl group. This moiety serves two primary functions in an assay setting:

-

A Recognition Element: The core glutamine structure allows it to be recognized by enzymes that have glutamine as a natural substrate.

-

A Reporter Group: The 4-nitrobenzyl ester can function as a leaving group upon enzymatic activity. The release of 4-nitrobenzyl alcohol, or its subsequent conversion to a chromogenic or fluorogenic species, can be monitored to quantify enzyme activity.

This document will focus on its application in assays for transglutaminases (TGs), a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine residues.

Part 1: Mechanistic Insights - The "Why" Behind the "How"

Transglutaminase and the Glutamine Substrate

Transglutaminases (TGs) play a crucial role in various physiological and pathological processes, including blood coagulation, wound healing, and the progression of certain autoimmune and neurodegenerative diseases.[1] The catalytic mechanism of TGs involves a transamidation reaction where the γ-carboxamide group of a glutamine residue in a protein or peptide (the glutamine donor) is the primary site of action.

The enzyme forms a covalent intermediate with the glutamine substrate, releasing ammonia. This acyl-enzyme intermediate then reacts with a primary amine (the amine donor), which is typically the ε-amino group of a lysine residue, to form a stable ε-(γ-glutamyl)lysine isopeptide bond.

This compound as a Tool to Interrogate Transglutaminase Activity

The subject compound can be employed in two principal modes in in vitro transglutaminase assays:

-

As a Competitive Inhibitor: Due to its structural similarity to glutamine, the compound can bind to the active site of a transglutaminase, thereby competing with the natural glutamine-containing substrate. By measuring the extent of inhibition, one can determine the binding affinity (Ki) of the compound for the enzyme.

-

As a Chromogenic Substrate (Proposed Application): While not a natural substrate for the cross-linking reaction due to the blocked α-carboxyl group, the compound can potentially act as a substrate for the initial deamidation step of the transglutaminase reaction. In this proposed mechanism, the enzyme would catalyze the hydrolysis of the γ-carboxamide group, releasing ammonia. A coupled assay could then detect the ammonia produced. More directly, if the enzyme were to cleave the ester bond, the release of the 4-nitrobenzyl group could be detected spectrophotometrically. The 4-nitrophenolate ion, formed under basic conditions, has a distinct yellow color, providing a colorimetric readout.

Part 2: Experimental Protocols

Protocol 1: Screening for Transglutaminase Inhibition (Competitive Inhibition Assay)

This protocol describes a method to assess the inhibitory potential of this compound against a specific transglutaminase, such as tissue transglutaminase (TG2).

Principle:

This is a fluorescence-based assay that measures the incorporation of a fluorescently labeled primary amine (e.g., monodansylcadaverine) into a glutamine-containing peptide substrate (e.g., N-carbobenzoxy-L-glutaminylglycine, Z-Gln-Gly) by transglutaminase. The inhibitory effect of the test compound is determined by its ability to reduce the rate of this reaction.

Materials:

-

This compound (Test Inhibitor)

-

Recombinant human tissue transglutaminase (TG2)

-

N-carbobenzoxy-L-glutaminylglycine (Z-Gln-Gly) (Glutamine donor substrate)

-

Monodansylcadaverine (Amine donor substrate, fluorescent)

-

Dithiothreitol (DTT)

-

Calcium Chloride (CaCl₂)

-

Tris buffer (pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~335 nm, Emission: ~490 nm)

Experimental Workflow:

Caption: Proposed coupled enzyme assay for transglutaminase activity.

Materials:

-

This compound (Substrate)

-

Recombinant human tissue transglutaminase (TG2)

-

Glutamate Dehydrogenase (GDH)

-

α-Ketoglutarate

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Dithiothreitol (DTT)

-

Calcium Chloride (CaCl₂)

-

Tris buffer (pH 7.5)

-

96-well UV-transparent microplate

-

UV-Vis microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 5 mM DTT.

-

Coupled Enzyme Mix: Prepare a solution in assay buffer containing 10 mM α-ketoglutarate, 0.2 mM NADH, and 10 units/mL GDH.

-

TG2 Solution: Prepare a working solution of TG2 in assay buffer to a final concentration of 50 µg/mL.

-

Substrate Stock: Prepare a 20 mM stock solution of this compound in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well UV-transparent microplate, add 100 µL of the Coupled Enzyme Mix.

-

Add 50 µL of the TG2 working solution or vehicle control (assay buffer) to the appropriate wells.

-

Initiate the reaction by adding 50 µL of the substrate stock solution to each well.

-

Immediately place the plate in a UV-Vis microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every 2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH consumption (decrease in absorbance at 340 nm) from the linear portion of the absorbance versus time plot.

-

The rate of the reaction is proportional to the transglutaminase activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Expected Results and Interpretation:

A decrease in absorbance at 340 nm over time would indicate that the test compound is acting as a substrate for transglutaminase, leading to the production of ammonia and the subsequent consumption of NADH. The rate of this decrease is a measure of the enzyme's activity towards this specific substrate.

| Parameter | Description |

| Rate of NADH consumption | The change in absorbance at 340 nm per unit time, which is directly proportional to the transglutaminase activity. |

| Specific Activity | The activity of the enzyme per unit mass (e.g., µmol/min/mg of enzyme). |

Part 3: Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls should be included in each assay:

-

No-Enzyme Control: A reaction mixture containing all components except the transglutaminase enzyme. This control accounts for any non-enzymatic degradation of the substrate or other components that might interfere with the assay.

-

No-Substrate Control: A reaction mixture containing all components except the substrate (this compound). This control establishes the baseline signal in the absence of the reaction of interest.

-

Positive Control Inhibitor (for Inhibition Assay): A known transglutaminase inhibitor (e.g., cystamine) should be run in parallel to validate the assay's ability to detect inhibition.

-

Positive Control Substrate (for Activity Assay): A known transglutaminase substrate (e.g., Z-Gln-Gly) should be used to confirm that the enzyme is active under the assay conditions.

Conclusion

This compound is a versatile molecule with significant potential for the in vitro study of transglutaminases. Its ability to act as a competitive inhibitor provides a straightforward method for screening and characterizing potential drug candidates. Furthermore, the proposed application as a chromogenic substrate offers an alternative approach for monitoring enzyme activity. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery and biochemical research endeavors.

References

-

Chem-Impex International. (n.d.). L-Glutamine α-4-nitrobenzyl ester hydrobromide. Retrieved from [Link]

-

Griffin, M., Casadio, R., & Bergamini, C. M. (2002). Transglutaminases: nature's biological glues. Biochemical Journal, 368(Pt 2), 377–396. [Link]

-

BMG LABTECH. (n.d.). Real-time fluorescence assay for monitoring transglutaminase activity. Retrieved from [Link]

Sources

Application Notes and Protocols: (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide as a Glutamine Analogue

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a stable L-glutamine analogue.[1][2] This guide details its utility in studying glutamine metabolism, particularly in the context of cancer research and neurobiology, where glutamine plays a pivotal role.[3] We present detailed protocols for its use in enzyme inhibition assays, cell-based metabolic studies, and as a tool for probing glutamine-dependent pathways. The underlying principles and rationale for experimental design are discussed to ensure robust and reproducible results.

Table of Contents

-

Introduction to this compound

-

Physicochemical Properties and Handling

-

Application I: In Vitro Enzyme Inhibition Assays - Targeting Glutaminase (GLS)

-

Application II: Cell-Based Assays for Studying Glutamine Metabolism

-

Data Interpretation and Troubleshooting

-

References

Introduction to this compound

This compound, also known as L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a derivative of L-glutamine.[1][2] The addition of a 4-nitrobenzyl ester group to the alpha-carboxyl position enhances its stability and facilitates its use in various biochemical and cellular assays.[2] Glutamine is a critical nutrient for highly proliferative cells, including cancer cells, where it serves as a key anaplerotic source for the TCA cycle and a precursor for nucleotide and amino acid biosynthesis.[3][4] Consequently, targeting glutamine metabolism, particularly the enzyme glutaminase (GLS) which converts glutamine to glutamate, has emerged as a promising anti-cancer strategy.[3][5]

This analogue serves as a valuable tool for:

-

Screening for GLS inhibitors: By acting as a stable substrate mimic, it can be used in competitive binding or enzymatic assays to identify novel inhibitors.[5][6][7]

-

Studying glutamine transporters: Its structural similarity to glutamine allows it to be used to investigate the kinetics and inhibition of cellular glutamine uptake.

-

Probing glutamine-dependent pathways: It can be employed to understand the downstream effects of glutamine deprivation or transporter blockade in a controlled manner.

The nitrobenzyl group can also serve as a protecting group in peptide synthesis, highlighting its versatility in biochemical research.[2]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide, 4-nitrobenzyl (2S)-2,5-diamino-5-oxopentanoate hydrobromide | [1][2] |

| Molecular Formula | C12H15N3O5·HBr | [2] |

| Molecular Weight | 362.19 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 98% (TLC) | [2] |

| Melting Point | 165-169 ºC | [2] |

| Optical Rotation | [a]D24 = +11 ± 2º (C=2 in DMF) | [2] |

| Storage | Store at 0-8 °C | [2] |

Handling and Preparation:

-

Storage: The compound should be stored in a cool, dry place, protected from light. Recommended storage is at 0-8 °C.[2]

-

Solubility: The nitrobenzyl ester group enhances its solubility.[2] It is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). For aqueous buffers, prepare a concentrated stock solution in an appropriate organic solvent first and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% v/v for cell-based assays).

-

Stability: The ester linkage is more stable than the free amino acid but can be susceptible to hydrolysis at extreme pH or in the presence of esterases. Prepare fresh solutions for each experiment.

Application I: In Vitro Enzyme Inhibition Assays - Targeting Glutaminase (GLS)

This protocol describes a fluorometric assay to screen for inhibitors of glutaminase (GLS1) using this compound as a competitive substrate or reference compound. The principle relies on the GLS-catalyzed hydrolysis of a glutamine substrate to produce glutamate. The amount of glutamate produced is then quantified in a secondary enzymatic reaction that generates a fluorescent signal.[7]

Experimental Workflow for GLS Inhibition Assay

Caption: Workflow for a fluorometric glutaminase (GLS) inhibitor screening assay.

Detailed Protocol

Materials:

-

Recombinant human Glutaminase (GLS1)

-

L-Glutamine (substrate)

-

This compound (as a potential inhibitor or reference compound)

-

Test compounds (potential inhibitors)

-

GLS Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA)

-

Glutamate detection kit (containing glutamate dehydrogenase, NAD+, diaphorase, and a fluorescent probe like resazurin) or a bioluminescent glutamate detection assay.[8][9]

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the analogue and any test compounds in GLS Assay Buffer.

-

Prepare a working solution of GLS1 in cold GLS Assay Buffer.

-

Prepare a working solution of L-Glutamine in GLS Assay Buffer.

-

-

Assay Setup (96-well format):

-

Inhibitor Wells: Add 50 µL of the diluted test compounds or this compound to the wells.

-

Positive Control (No Inhibition): Add 50 µL of GLS Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

-

Negative Control (No Enzyme): Add 50 µL of GLS Assay Buffer.

-

Add 25 µL of the GLS1 working solution to the inhibitor and positive control wells. Add 25 µL of GLS Assay Buffer to the negative control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Enzymatic Reaction:

-

Add 25 µL of the L-Glutamine working solution to all wells to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Glutamate Detection:

-

Data Acquisition and Analysis:

-